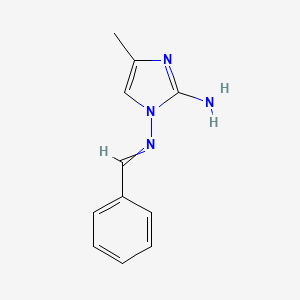![molecular formula C13H11F3N2 B1358562 {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine CAS No. 906352-74-7](/img/structure/B1358562.png)
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenylmethylamine structure
Mechanism of Action
Target of Action
Similar compounds have been reported to target acps-pptase enzymes . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
It is hypothesized that a viable antibacterial agent must simultaneously target both classes of pptase enzymes to effectively halt bacterial proliferation .
Biochemical Pathways
The compound’s potential to inhibit bacterial proliferation suggests it may interfere with the biochemical pathways essential for bacterial growth and survival .
Result of Action
Based on the potential targets, it can be inferred that the compound may have an inhibitory effect on bacterial proliferation .
Action Environment
Environmental factors such as the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds like {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of appropriate precursors under specific conditions.
Coupling with Phenylmethylamine: The pyridine derivative is then coupled with phenylmethylamine using a suitable coupling agent, such as a palladium catalyst, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis process. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms with different chemical properties.
Substitution: It can participate in substitution reactions where functional groups on the pyridine or phenyl rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
- {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
- {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}acetic acid
- {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}ethylamine
Comparison: Compared to these similar compounds, {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine is unique due to its specific amine group, which can participate in a wider range of chemical reactions. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research applications.
Properties
IUPAC Name |
[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)11-5-6-12(18-8-11)10-3-1-9(7-17)2-4-10/h1-6,8H,7,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAJYHFQYZEWSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640249 |
Source


|
| Record name | 1-{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-74-7 |
Source


|
| Record name | 1-{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
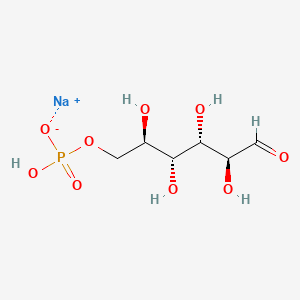
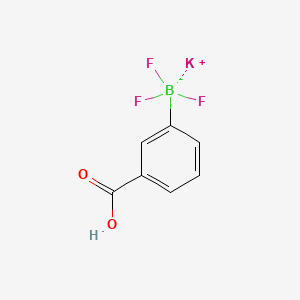
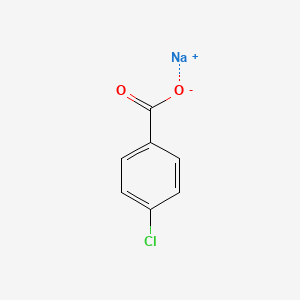

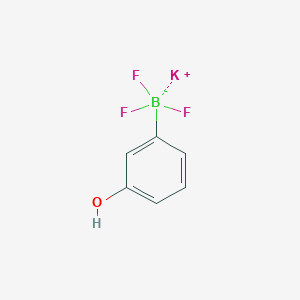
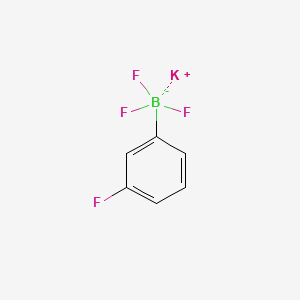
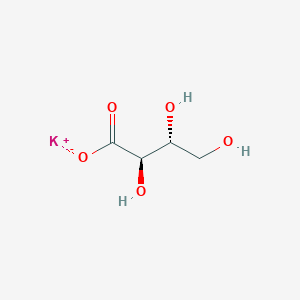
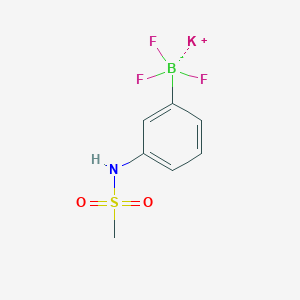
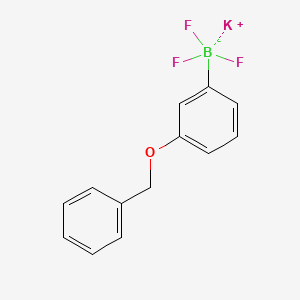
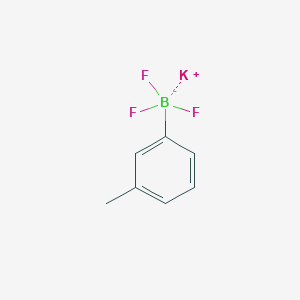
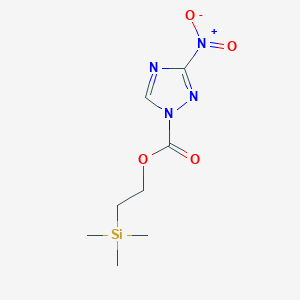
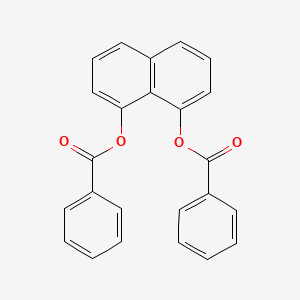
![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)
